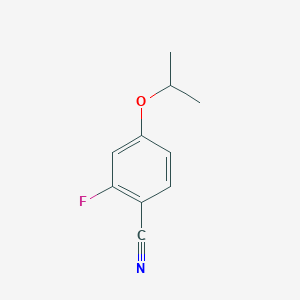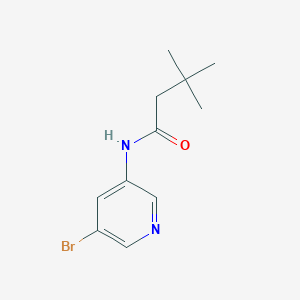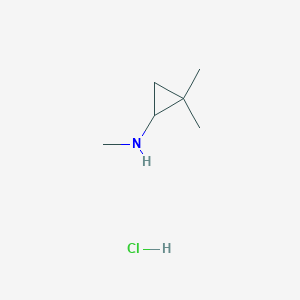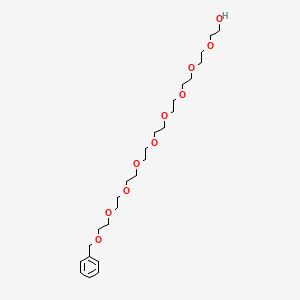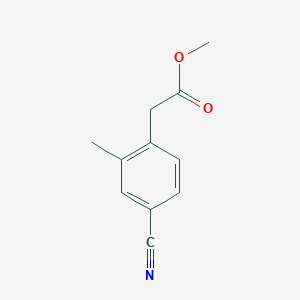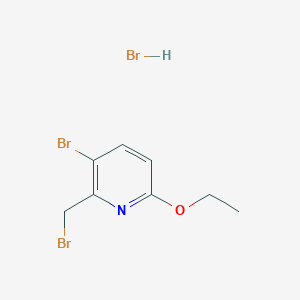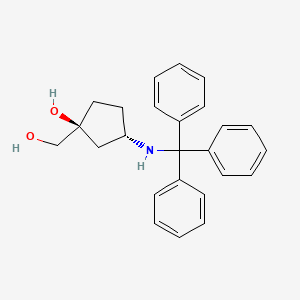
(1S,3S)-1-(hydroxymethyl)-3-(tritylamino)cyclopentanol
Descripción general
Descripción
(1S,3S)-1-(hydroxymethyl)-3-(tritylamino)cyclopentanol is a chemical compound that has shown promising results in scientific research. It is a cyclopentanol derivative that has been synthesized in the laboratory and has been studied extensively for its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Applications
Enantiomerically Pure Synthesis : The synthesis of enantiomerically pure (1S,3S)- and (1S,3R)-1-amino-3-(hydroxymethyl)cyclopentanes from L-aspartic acid is a notable application. These compounds, as isosteres of ribose, are utilized in constructing nucleoside analogs with significant antiviral and antineoplastic activities. This has been demonstrated through the synthesis of (+)-4'-deoxycarbapentostatin nucleoside (Rapoport et al., 2003).
Chiral Carbocyclic Nucleosides : A novel method achieved excellent enantioselectivity and diastereoselectivity in desymmetrizing cyclopentenes by catalytic hydroformylation. This methodology efficiently synthesizes chiral cyclopentane carboxaldehydes, providing a concise synthetic route to key intermediates for carbocyclic-ddA synthesis (You et al., 2016).
Potential Anti-viral Agents : Synthesis of carbocyclic guanosine analogues with a 4-position fluoro or hydroxy substituent has been explored. These compounds, synthesized from enantiomerically pure cyclopentanols, are evaluated for their potential as antiviral agents (Wachtmeister et al., 1999).
Biochemical and Biomedical Research
β-Glucosidase Inhibition : (1R,2S,3S,4R,5R)-4-Amino-5-(hydroxymethyl)cyclopentane-1,2,3-triol, prepared from D-glucose, demonstrates inhibition of β-glucosidases from various sources. This suggests its potential as an analogue of a protonated β-glucoside (Boss et al., 2000).
Influenza Virus Inhibition : The cyclopentane derivative RWJ-270201 has been reported as a potent inhibitor of influenza virus neuraminidase. Studies on its impact on immune factors in response to primary influenza infection provide insights into its therapeutic potential and immune system interactions (Sidwell et al., 2001).
Biocatalytic Applications : The kinetic resolution of cyclopentanol derivatives using biocatalytic transesterification with lipase PS illustrates its potential in enantioselective synthesis processes (Weidner et al., 1994).
Propiedades
IUPAC Name |
(1S,3S)-1-(hydroxymethyl)-3-(tritylamino)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2/c27-19-24(28)17-16-23(18-24)26-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,23,26-28H,16-19H2/t23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKJFEZDOVJOQJ-ZEQRLZLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](C[C@H]1NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3S)-1-(hydroxymethyl)-3-(tritylamino)cyclopentanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



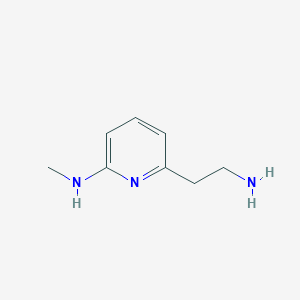
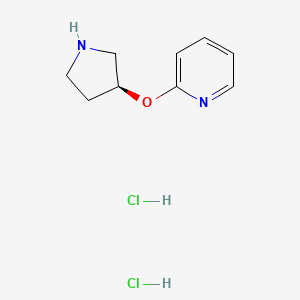
![1-[3-(4-Bromophenoxy)propyl]-4,4-difluoropiperidine](/img/structure/B1445336.png)
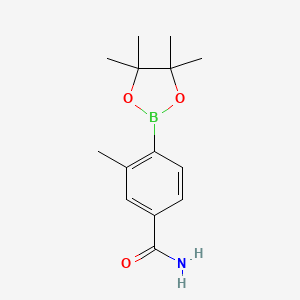
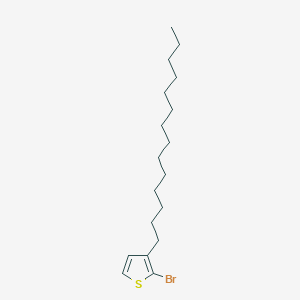
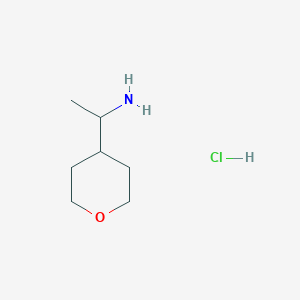
![5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1445345.png)
![Ethyl 5,5-Dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B1445346.png)
